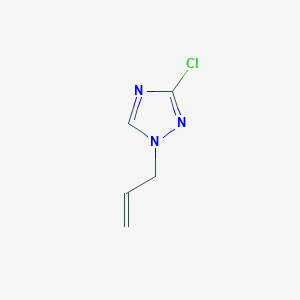

1-allyl-3-chloro-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-3-chloro-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H6ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can be achieved through various methods. One common method involves the reaction of hydrazines and formamide under microwave irradiation . Another approach involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to produce 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of 1-allyl-3-chloro-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring substituted with an allyl group and a chlorine atom . The exact mass of the molecule is 143.025024 .Chemical Reactions Analysis

1,2,4-Triazoles, including 1-allyl-3-chloro-1H-1,2,4-triazole, can undergo both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms .Physical And Chemical Properties Analysis

1-Allyl-3-chloro-1H-1,2,4-triazole has a molecular weight of 143.574 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 255.7±33.0 °C at 760 mmHg . The flash point is 108.4±25.4 °C .科学的研究の応用

Synthesis and Antibacterial Activities

1,2,4-Triazole derivatives, including those related to 1-allyl-3-chloro-1H-1,2,4-triazole, have been synthesized and explored for their antibacterial and antifungal activities. These compounds have shown effectiveness against various strains of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Crystal Structure Insights

The crystal structure of derivatives closely related to 1-allyl-3-chloro-1H-1,2,4-triazole has been determined, providing insights into the molecular configurations and potential interactions in solid-state forms. These studies are crucial for understanding the physical properties and reactivity of such compounds (Chicha et al., 2014).

Catalytic Applications

Pd-catalyzed reactions involving 1,2,4-triazoles, including allylic substitutions, have been developed, offering efficient methods for the synthesis of N1-allylated 1,2,4-triazoles. These methodologies enable the preparation of structurally diverse triazole derivatives with potential applications in medicinal chemistry and material science (Khan et al., 2022).

Anti-ulcer Activity

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their potential anti-ulcer activity. This research indicates that such compounds could offer new therapeutic options for treating ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (Georgiyants et al., 2014).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 demonstrates the ongoing interest and potential of these compounds in drug development. The review highlights the versatility of triazole derivatives in addressing a wide range of therapeutic targets (Ferreira et al., 2013).

将来の方向性

The future of 1,2,4-triazole research, including 1-allyl-3-chloro-1H-1,2,4-triazole, is promising. Given the broad range of biological activities exhibited by triazole derivatives, they are likely to continue to be a focus of medicinal chemistry research . Additionally, the development of new synthetic methods will further expand the possibilities for creating diverse novel bioactive molecules .

特性

IUPAC Name |

3-chloro-1-prop-2-enyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQRJHMWQHYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245623 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-chloro-1H-1,2,4-triazole | |

CAS RN |

1785763-47-4 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)

![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)